tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Overview
Description
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C17H26N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a pyrrolidine ring with a hydroxymethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide. The hydroxymethyl group is often introduced via a reduction reaction using a suitable reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl-substituted pyrrolidine derivatives.
Substitution: Various functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to produce compounds with potential therapeutic applications, such as enzyme inhibitors or receptor agonists .
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and benzyl groups enhances its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl (3-hydroxypropyl)carbamate
- tert-butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups. The presence of both the benzyl and hydroxymethyl groups in the pyrrolidine ring provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(12-20)19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNZEJOEYLXGMP-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124456 | |
Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663948-84-3 | |
Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=663948-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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